molecular formula C20H24N2O4 B8733516 Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy- CAS No. 37481-34-8

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy-

Cat. No. B8733516
CAS RN: 37481-34-8
M. Wt: 356.4 g/mol
InChI Key: AHONRCXNXUBHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022900

Procedure details

7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline (2 g), prepared from 7-nitro-2-methyl-isoquinolinium p-toluenesulfonate as described for the 5-nitro isomer in Example 4 was dissolved in dry benzene (50 ml) and 0.5 g of dry potassium bicarbonate was added. A 0.1 mole excess of 3,4,5-trimethoxybenzoyl chloride was dissolved in benzene (50 ml) and this solution was added to the solution of the tetrahydroisoquinoline. A brown precipitate formed immediately and the mixture was refluxed for 3 hours. The benzene was removed in vacuo leaving a tan residue which was suspended in 10% sodium carbonate solution to remove excess acid chloride and stirred for 1 hour. The insoluble residue was a brown oil which was extracted from the aqueous sodium carbonate with chloroform. The chloroform was dried over anhydrous magnesium sulfate and the chloroform was distilled off to leave a viscous red oil which crystallized to a white powder (2.7 g) when washed with cold ether. The white solid was recrystallized from ethanol-ether to yield the desired product as a white powder, m.p. 157.5°-158° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
7-nitro-2-methyl-isoquinolinium p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][N:8]([CH3:12])[CH2:9]2)=[CH:4][CH:3]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[N+](C1C=C2C(C=C[N+](C)=C2)=CC=1)([O-])=O.C(=O)(O)[O-].[K+].[CH3:43][O:44][C:45]1[CH:46]=[C:47]([CH:51]=[C:52]([O:56][CH3:57])[C:53]=1[O:54][CH3:55])[C:48](Cl)=[O:49].C1C2C(=CC=CC=2)CCN1>C1C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[CH3:57][O:56][C:52]1[CH:51]=[C:47]([CH:46]=[C:45]([O:44][CH3:43])[C:53]=1[O:54][CH3:55])[C:48]([NH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][N:8]([CH3:12])[CH2:9]2)=[CH:4][CH:3]=1)=[O:49] |f:1.2,3.4,8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C2CCN(CC2=C1)C
Name
7-nitro-2-methyl-isoquinolinium p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[N+](=O)([O-])C1=CC=C2C=C[N+](=CC2=C1)C
Step Two
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A brown precipitate formed immediately
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The benzene was removed in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a tan residue which
CUSTOM
Type
CUSTOM
Details
to remove excess acid chloride
EXTRACTION
Type
EXTRACTION
Details
was extracted from the aqueous sodium carbonate with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
to leave a viscous red oil which
CUSTOM
Type
CUSTOM
Details
crystallized to a white powder (2.7 g) when
WASH
Type
WASH
Details
washed with cold ether
CUSTOM
Type
CUSTOM
Details
The white solid was recrystallized from ethanol-ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)NC2=CC=C3CCN(CC3=C2)C)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.